molecular formula C18H32O5 B14449097 (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid CAS No. 74923-93-6

(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid

Cat. No.: B14449097
CAS No.: 74923-93-6
M. Wt: 328.4 g/mol
InChI Key: MKYUCBXUUSZMQB-YESZJQIVSA-N
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Description

(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is a complex organic compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid typically involves multi-step organic reactions. One common method includes the epoxidation of linoleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the conversion of precursor fatty acids into the desired product. This method is advantageous due to its specificity and efficiency in producing high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the diene system can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce saturated fatty acids.

Scientific Research Applications

Chemistry

In chemistry, (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.

Biology

Biologically, this compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.

Medicine

In medicine, research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.

Industry

Industrially, this compound is explored for its use in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the diene system play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (9S,10E,12R,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
  • (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

Uniqueness

(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is unique due to its specific stereochemistry and the presence of a conjugated diene system, which distinguishes it from other hydroxylated fatty acids

Properties

CAS No.

74923-93-6

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(9S,12R,13S)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/t15-,16-,17+/m0/s1

InChI Key

MKYUCBXUUSZMQB-YESZJQIVSA-N

Isomeric SMILES

CCC=CC[C@@H]([C@@H](C=C[C@H](CCCCCCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Origin of Product

United States

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